Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for the compound is ethyl 2-amino-3-cyclobutylpropanoate hydrochloride . This nomenclature follows these conventions:
- Ethyl : The ester group (-OCH₂CH₃) at the terminal position.
- 2-amino : The amino (-NH₂) substituent at the second carbon of the propanoate backbone.
- 3-cyclobutyl : A cyclobutane ring attached to the third carbon.
- Hydrochloride : Indicates the compound exists as a salt with a chloride counterion.
Isomeric considerations arise from two structural features:
- Chirality : The amino-bearing carbon (C2) is a stereocenter, permitting enantiomeric forms (R/S configurations).
- Cyclobutyl conformation : The cyclobutyl ring adopts a non-planar "puckered" geometry to alleviate torsional strain. No axial/equatorial isomerism is observed due to the ring’s small size.
Molecular Formula and Structural Representation
The molecular formula is C₉H₁₈ClNO₂ , with a molecular weight of 207.70 g/mol . Key structural components include:
Crystallographic Data and Conformational Analysis
Crystallographic studies of the compound are limited, but related cyclobutane-containing molecules exhibit puckered ring conformations to minimize strain. Key insights include:
- Cyclobutyl geometry : The cyclobutane ring adopts a bent conformation with bond angles of ~88° and torsional angles of ±25°, reducing eclipsing interactions.
- Salt formation : The hydrochloride salt stabilizes the amino group via ionic bonding, influencing crystal packing.
Table 2: Representative Crystallographic Parameters (Analogous Compounds)
| Parameter | Value | Source |
|---|---|---|
| Bond angle (C-C-C) | 86–90° | |
| Torsional angle | ±25° | |
| Unit cell volume | ~2220 ų (orthorhombic systems) |
X-ray diffraction and NMR spectroscopy are primary methods for confirming conformation. For example, NMR spectra show distinct splitting patterns for axial and equatorial protons on the cyclobutyl ring.
Properties
IUPAC Name |
ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGQARIVHOMQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride typically involves the reaction of ethyl cyanoacetate with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Intermediate : Ethyl 2-amino-3-cyclobutylpropanoate is being explored as a potential intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.
- Anticancer Research : Studies have indicated that this compound may inhibit the L-type amino acid transporter 1 (LAT1), which is involved in tumor growth by facilitating the transport of large neutral amino acids into cells. In vitro studies have shown significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent against cancer .
2. Biological Activity
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Modulation of Biochemical Pathways : The interaction of the amino group with enzyme active sites can enhance binding affinity, leading to modulation of biochemical pathways that are crucial for cellular functions .
3. Materials Science
- Development of New Materials : Ethyl 2-amino-3-cyclobutylpropanoate is utilized in the synthesis of novel materials due to its unique chemical properties. It serves as a building block for creating complex organic molecules that can be applied in various industrial processes .
Case Studies and Research Findings
In Vitro Studies : Research involving various cancer cell lines demonstrated that ethyl 2-amino-3-cyclobutylpropanoate significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent .
Pharmacokinetics : Animal model studies have shown favorable pharmacokinetic properties, including moderate oral bioavailability and a suitable half-life for therapeutic applications. These characteristics are essential for developing effective drug formulations .
Safety Profile : Preliminary toxicity assessments suggest that ethyl 2-amino-3-cyclobutylpropanoate exhibits low toxicity levels, making it a candidate for further development in drug formulation .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
Cyclobutyl vs. Cyclopropyl : Cyclobutane’s larger ring reduces strain compared to cyclopropane but maintains rigidity, favoring selective receptor binding .
Halogenation : Fluorine substituents (e.g., trifluoromethyl in ) enhance metabolic stability and membrane permeability. Chlorine in aromatic analogs () improves target affinity via hydrophobic interactions.
Hydroxyl and Amino Groups: Hydroxyl groups () introduce polarity and hydrogen-bonding capacity, while amino groups facilitate salt formation (e.g., hydrochloride) for improved solubility.
Physicochemical and Pharmacokinetic Properties
| Property | Ethyl 2-amino-3-cyclobutylpropanoate HCl | Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl | Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl |
|---|---|---|---|
| LogP | ~1.2 (moderate lipophilicity) | ~2.5 (high due to -CF₃) | ~1.8 (balanced by cyclopropane) |
| Solubility | High in polar solvents (HCl salt) | Moderate (fluorine reduces polarity) | Moderate |
| Metabolic Stability | Moderate | High (fluorine resists oxidation) | High (cyclopropane stability) |
Notes:
Biological Activity
Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Imparts basicity and the ability to form hydrogen bonds.
- Cyclobutyl Ring : Contributes to steric effects that may enhance binding affinity to biological targets.
- Hydrochloride Salt Form : Improves solubility and stability, facilitating its use in various experimental conditions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can engage in hydrogen bonding with active sites on proteins, while the cyclobutyl ring influences the compound's spatial configuration, enhancing its binding properties. This interaction can modulate biochemical pathways, leading to various pharmacological effects.
In Vitro Studies
Recent studies have focused on the compound's binding affinity and inhibitory effects on certain enzymes:
- Enzyme Inhibition : this compound has shown potential as an inhibitor of key metabolic enzymes. For instance, it was tested against human 11β-HSD1, a target for metabolic disorders. Preliminary results indicated significant inhibitory potency (IC50 values in the low micromolar range) .
- Binding Affinity : The compound's structural modifications were found to significantly influence its binding affinity to various receptors. Studies indicated that alterations in the cyclobutyl ring or amino group could enhance or diminish biological activity .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Neurological Disorders : Research has suggested that compounds similar to this compound may have implications in treating neurological conditions due to their ability to modulate neurotransmitter systems .
- Metabolic Diseases : The compound's action on metabolic pathways positions it as a candidate for developing treatments for obesity and diabetes .
Comparative Analysis
To understand the biological activity of this compound in context, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino group, cyclobutyl ring | Enzyme inhibition, potential neuroactivity |
| Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride | Similar structure but different position of amino group | Moderate enzyme inhibition |
| Other derivatives | Various substitutions on cyclobutyl or amino groups | Variable potency depending on structure |
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Key areas of focus include:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- In Vivo Studies : Evaluating therapeutic efficacy in animal models for various diseases.
- Structural Optimization : Modifying the compound's structure to enhance potency and reduce side effects.
Q & A
Q. What are the standard synthetic routes for ethyl 2-amino-3-cyclobutylpropanoate hydrochloride?
- Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves:
- Dissolving 2-amino-3-cyclobutylpropanoic acid in dichloromethane.
- Adding ethyl ester precursors (e.g., glycine ethyl ester hydrochloride) and triethylamine as a base to neutralize HCl.
- Using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent under inert (argon) conditions at 0°C, followed by room-temperature stirring for 16–24 hours .
- Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclobutyl ring geometry and ester/amine functional groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks matching the theoretical mass (e.g., C₉H₁₈ClNO₂: [M+H]⁺ at 232.1 m/z).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?
- Methodological Answer : Conduct controlled studies under standardized conditions:
- Solubility : Use dynamic light scattering (DLS) or shake-flask methods in buffers (pH 1–12) to assess pH-dependent solubility.
- Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products (e.g., ester hydrolysis or cyclobutyl ring oxidation) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions or decomposition temperatures.
Q. What strategies optimize chiral resolution of this compound enantiomers?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine to resolve enantiomers (α > 1.2).
- Circular Dichroism (CD) Spectroscopy : Correlate elution order with CD spectra to assign absolute configuration .
- Crystallization : Employ tartaric acid derivatives as resolving agents for large-scale enantiopure synthesis.
Q. How are process-related impurities identified and quantified during synthesis?
- Methodological Answer :
- Impurity Profiling : Use LC-MS with reference standards (e.g., EP/Ph. Eur. guidelines) to detect common impurities like unreacted cyclobutyl precursors or ester hydrolysis byproducts .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways.
Q. What computational methods predict the compound’s conformational stability in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze cyclobutyl ring puckering and amine-ester interactions in explicit solvent models (e.g., water/DMSO).
- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or intramolecular hydrogen bonding using B3LYP/6-31G* basis sets.
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via ¹H NMR (e.g., tert-butyloxycarbonyl (Boc) protection kinetics under varying pH).
- Isolation of Intermediates : Use preparative TLC or flash chromatography to trap reactive intermediates (e.g., aziridinium ions).
- Cross-Validation : Compare results with structurally similar compounds (e.g., ethyl 2-amino-3-phenylpropanoate hydrochloride) to identify cyclobutyl-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
